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  • Product: 2-Methoxy-5-methylpyridin-4-ol

Core Science & Biosynthesis

Foundational

Comprehensive Structural Analysis: 4-Hydroxy-2-methoxy-5-methylpyridine

This guide provides an in-depth structural and synthetic analysis of 4-Hydroxy-2-methoxy-5-methylpyridine (CAS: 1227601-27-5), a specialized heterocyclic building block used in the development of kinase inhibitors and pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and synthetic analysis of 4-Hydroxy-2-methoxy-5-methylpyridine (CAS: 1227601-27-5), a specialized heterocyclic building block used in the development of kinase inhibitors and proton pump inhibitors (PPIs).

Technical Guide for Medicinal Chemists & Process Engineers

Executive Summary

4-Hydroxy-2-methoxy-5-methylpyridine (Cngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


H

NO

) represents a critical scaffold in medicinal chemistry, characterized by a trisubstituted pyridine ring. Its utility stems from the interplay between the electron-donating methoxy group at C2, the ionizable hydroxyl group at C4, and the steric bulk of the methyl group at C5. This specific substitution pattern modulates the pKa and lipophilicity of the pyridine core, making it a valuable intermediate for optimizing drug-target interactions, particularly in fragment-based drug discovery (FBDD).

Structural Dynamics & Tautomerism

The reactivity and spectroscopic signature of this compound are defined by its tautomeric equilibrium. Unlike simple pyridines, the presence of substituents at the 2- and 4-positions introduces a competition between the hydroxy-pyridine (lactim) and pyridone (lactam) forms.

The Tautomeric Equilibrium

While the C2-position is "locked" as a methoxy ether, the C4-hydroxyl group is capable of tautomerization. In solution, particularly in polar solvents like DMSO or methanol, the compound exists in equilibrium between the 4-hydroxypyridine form and the 4-pyridone form (specifically, 2-methoxy-5-methylpyridin-4(1H)-one).

  • Aromaticity vs. Dipole: The 4-hydroxypyridine form retains full aromaticity of the pyridine ring. However, the 4-pyridone form is stabilized by the significant resonance energy of the amide-like (vinylogous amide) system and strong intermolecular hydrogen bonding.

  • Impact of C2-Methoxy: The electron-donating methoxy group at C2 increases electron density on the ring nitrogen, potentially destabilizing the N-H bond of the pyridone form compared to an unsubstituted 4-pyridone. Nevertheless, experimental evidence for similar systems suggests the 4-pyridone form often predominates in the solid state and polar media .

Visualization of Tautomeric Pathways

Tautomerism Hydroxy 4-Hydroxypyridine Form (Aromatic, Non-polar favored) Transition Proton Transfer (Solvent Mediated) Hydroxy->Transition  Deprotonation (-H+)   Transition->Hydroxy  +H+ at O   Pyridone 4-Pyridone Form (Polar favored, H-bond donor) Transition->Pyridone  Protonation at N (+H+)   Pyridone->Transition  -H+  

Figure 1: Tautomeric equilibrium shifting between the aromatic hydroxy form and the polar pyridone form.

Spectroscopic Characterization

Precise structural assignment requires analyzing the distinct signals arising from the asymmetric substitution.

Nuclear Magnetic Resonance (NMR) Analysis

The following chemical shifts are predicted based on substituent increments and analogous structures in deuterated chloroform (CDCl


) and DMSO-d

.

Table 1: Predicted


H NMR Data (400 MHz, DMSO-d

)
PositionMoietyShift (

ppm)
MultiplicityCoupling (

Hz)
Structural Insight
NH / OH N-H / O-H11.0 - 12.5Broad Singlet-Highly dependent on concentration and tautomer; indicates H-bonding.
C6-H Aromatic H7.60 - 7.80Singlet-Deshielded by adjacent Nitrogen; appears as singlet due to C5-Me blocking.
C3-H Vinyl/Aromatic H5.80 - 6.10Singlet-Shielded by adjacent C2-OMe and C4-OH/C=O. Diagnostic for 4-pyridone character.
C2-OMe Methoxy3.80 - 3.90Singlet-Characteristic sharp singlet for methoxy group.
C5-Me Methyl1.95 - 2.05Singlet-Slightly shielded by the aromatic current; diagnostic for C5 substitution.

Table 2: Predicted


C NMR Data 
PositionShift (

ppm)
Assignment Note
C4 170 - 175Carbonyl-like character (if pyridone) or phenolic C-OH.
C2 163 - 165Deshielded by Oxygen (OMe) and Nitrogen.
C6 140 - 145Typical

-carbon in pyridine.
C5 110 - 115Substituted by methyl;

-position.
C3 95 - 105Highly shielded due to ortho-electron donation from OMe and OH.
OMe 53 - 55Methoxy carbon.
Me 12 - 15Methyl carbon.
Mass Spectrometry (MS)
  • Molecular Ion: [M+H]

    
     = 140.07 m/z.
    
  • Fragmentation:

    • Loss of Methyl radical (-15).

    • Loss of Carbon Monoxide (-28) typical for phenols/pyridones.

    • Loss of Formaldehyde (-30) from the methoxy group is possible under high energy collision.

Synthetic Pathways

Synthesis of 2-methoxy-4-hydroxypyridines requires careful regiocontrol to distinguish between the 2- and 4-positions, which are both activated toward nucleophilic attack in precursor molecules.

Retrosynthetic Strategy

The most robust route involves Nucleophilic Aromatic Substitution (S


Ar)  on a di-halogenated pyridine precursor.
  • Target: 4-Hydroxy-2-methoxy-5-methylpyridine.[1]

  • Precursor: 2,4-Dichloro-5-methylpyridine.

  • Differentiation: The C4-chlorine is generally more reactive toward nucleophiles than the C2-chlorine due to less steric hindrance and electronic factors (intermediate Meisenheimer complex stability). However, to get the 2-methoxy and 4-hydroxy pattern, one must either:

    • Selectively hydrolyze C4 first, then methoxylate C2 (difficult).

    • Preferred Route: Selectively methoxylate C2 (requires blocking C4 or exploiting specific conditions) or, more commonly, convert a 2-methoxy-4-aminopyridine via diazotization.

Recommended Laboratory Protocol

Route: Conversion via Diazotization of 4-Amino precursor (High Fidelity).

Step 1: Synthesis of 2-Methoxy-5-methyl-4-nitropyridine

  • Reagents: 2-Chloro-5-methyl-4-nitropyridine, NaOMe, MeOH.

  • Mechanism: S

    
    Ar displacement of the 2-chloro group. The nitro group at C4 strongly activates the ring.
    
  • Conditions: 0°C to RT, 2 hours.

Step 2: Reduction to Aniline

  • Reagents: H

    
    , Pd/C or Fe/NH
    
    
    
    Cl.
  • Product: 4-Amino-2-methoxy-5-methylpyridine.

Step 3: Diazotization and Hydrolysis (The Critical Step)

  • Reagents: NaNO

    
    , H
    
    
    
    SO
    
    
    (aq), 0°C -> Reflux.
  • Mechanism: Formation of the diazonium salt followed by water attack and loss of N

    
    .
    
  • Outcome: Yields 4-Hydroxy-2-methoxy-5-methylpyridine.[1]

Synthesis Workflow Diagram

Synthesis Start Start: 2-Chloro-5-methyl-4-nitropyridine Step1 Step 1: S_NAr (Methoxylation) Reagent: NaOMe / MeOH, 0°C Start->Step1 Inter1 Intermediate: 2-Methoxy-5-methyl-4-nitropyridine Step1->Inter1 Step2 Step 2: Nitro Reduction Reagent: H2, Pd/C Inter1->Step2 Inter2 Intermediate: 4-Amino-2-methoxy-5-methylpyridine Step2->Inter2 Step3 Step 3: Diazotization & Hydrolysis Reagent: NaNO2, H2SO4, Heat Inter2->Step3 Final Target: 4-Hydroxy-2-methoxy-5-methylpyridine Step3->Final

Figure 2: Step-wise synthetic pathway leveraging the activating power of the nitro group for regioselectivity.

Reactivity & Medicinal Utility

Chemical Reactivity Profile
  • Electrophilic Substitution: The C3 position is highly electron-rich (ortho to both OH and OMe). It is susceptible to halogenation or formylation (Vilsmeier-Haack), allowing further functionalization.

  • O-Alkylation vs N-Alkylation: Treating the compound with an alkyl halide (R-X) and base can lead to mixtures of O-alkylation (at C4-oxygen) and N-alkylation (at Ring Nitrogen).

    • Control: Use Ag

      
      CO
      
      
      
      to favor O-alkylation. Use NaH/DMF to favor N-alkylation (pyridone formation).
Drug Development Applications

This scaffold serves as a bioisostere for quinolones or coumarins.

  • Kinase Inhibitors: The pyridone/hydroxypyridine motif can function as a hinge-binder, forming hydrogen bonds with the ATP-binding site of kinases (e.g., donor-acceptor motif).

  • Proton Pump Inhibitors (PPIs): Substituted pyridines are the core of the "prazole" class drugs. While Omeprazole uses a methoxy-methyl-pyridine, the specific arrangement of 4-OH allows for the synthesis of novel prodrugs or metabolites.

Experimental Protocol: Diazotization Hydrolysis

Standard Operating Procedure (SOP) for Research Scale (1g)

  • Preparation: Dissolve 4-amino-2-methoxy-5-methylpyridine (1.0 g, 7.2 mmol) in 10% aqueous H

    
    SO
    
    
    
    (15 mL). Cool the solution to 0–5°C in an ice bath.
  • Diazotization: Dropwise add a solution of NaNO

    
      (0.6 g, 8.7 mmol) in water (2 mL), maintaining the internal temperature below 5°C. Stir for 30 minutes. The solution should turn clear/yellowish.
    
  • Hydrolysis: Gently warm the solution to room temperature, then heat to reflux (100°C) for 1 hour. Nitrogen gas evolution will be observed.

  • Work-up: Cool to room temperature. Neutralize carefully with saturated NaHCO

    
     solution to pH ~6-7.
    
  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). The product may have low solubility; if precipitation occurs upon neutralization, filter the solid directly.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

  • Validation: Verify structure via

    
    H NMR (DMSO-d
    
    
    
    ). Look for the loss of the NH
    
    
    signal and appearance of the broad OH/NH pyridone signal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14275, 2-Methyl-5-hydroxypyridine (Analogous Structure Analysis). Retrieved from [Link][2]

  • Schlegel, H. B., et al. (1991). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of Physical Chemistry.[3] (Theoretical grounding for pyridone stability). Retrieved from [Link]

  • WuXi Biology (2024). Tautomerism in Drug Discovery: 2-Hydroxypyridine vs 2-Pyridone. (Application of tautomers in SAR). Retrieved from [Link]

Sources

Exploratory

2-Methoxy-5-methylpyridin-4-ol tautomerism and stability

An In-depth Technical Guide to the Tautomerism and Stability of 2-Methoxy-5-methylpyridin-4-ol For Researchers, Scientists, and Drug Development Professionals Abstract Pyridin-4-ol and its derivatives are foundational sc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Tautomerism and Stability of 2-Methoxy-5-methylpyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-4-ol and its derivatives are foundational scaffolds in medicinal chemistry and materials science, largely due to their unique electronic properties and their existence in a state of tautomeric equilibrium. This guide provides a detailed examination of the tautomerism of 2-methoxy-5-methylpyridin-4-ol, a substituted pyridin-4-ol of significant interest. We will dissect the delicate balance between its two primary tautomeric forms: the pyridin-4-ol (hydroxy) form and the pyridin-4(1H)-one (pyridone) form. This document will explore the fundamental principles governing this equilibrium, with a specific focus on the electronic and steric influence of the 2-methoxy and 5-methyl substituents. Furthermore, we will present both experimental and computational methodologies for the characterization and quantification of this tautomeric system, providing researchers with the necessary tools to understand and manipulate this equilibrium for applications in drug design and molecular engineering.

The Fundamental Equilibrium: Pyridin-4-ol vs. Pyridin-4(1H)-one

The phenomenon of tautomerism, the interconversion of structural isomers through proton migration, is central to the chemistry of hydroxypyridines. For the pyridin-4-ol system, the equilibrium lies between the aromatic hydroxy form and the non-aromatic but highly conjugated pyridone form.

Caption: Tautomeric equilibrium of 2-methoxy-5-methylpyridin-4-ol.

Unlike the 2-pyridone/2-hydroxypyridine system where the pyridone form is often favored, the 4-pyridone equilibrium can be more complex.[1] The stability of each tautomer is dictated by a subtle interplay of factors including aromaticity, intramolecular and intermolecular interactions, and the electronic nature of ring substituents.[2]

  • Aromaticity: The hydroxy form possesses a fully aromatic pyridine ring, which confers significant stabilization. In contrast, the pyridone form loses this aromaticity in the traditional sense, but gains a highly polarized, conjugated system that can be stabilized by resonance.

  • Solvent Effects: The polarity of the solvent plays a crucial role. Polar, protic solvents like water and alcohols can stabilize the more polar pyridone tautomer through hydrogen bonding, shifting the equilibrium in its favor.[3] Conversely, non-polar solvents tend to favor the less polar hydroxy form.[4]

  • Dimerization and H-Bonding: In the solid state and in concentrated solutions, pyridone forms can be significantly stabilized by the formation of hydrogen-bonded dimers.[5]

The Directing Influence of Substituents

The position of the tautomeric equilibrium (KT) in 2-methoxy-5-methylpyridin-4-ol is critically modulated by the electronic properties of its substituents. Both the 2-methoxy and 5-methyl groups exert distinct inductive and resonance effects that differentially stabilize or destabilize the conjugate acid and base forms of the two tautomers.

The 2-Methoxy Group: A Dual Role

The methoxy group at the 2-position is a classic example of a substituent with opposing electronic effects:

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring via the sigma bond framework.

  • Resonance Effect (+M): The oxygen's lone pair of electrons can be delocalized into the pyridine ring, donating electron density. This effect is particularly pronounced at the ortho and para positions.

In the context of our molecule, the +M effect of the 2-methoxy group increases the electron density of the ring, which can influence the basicity of the ring nitrogen.

The 5-Methyl Group: An Inductive Donor

The methyl group at the 5-position is a simple alkyl group that acts as a weak electron-donating group through induction (+I) and hyperconjugation. This donation of electron density slightly increases the overall electron richness of the pyridine ring.

Combined Substituent Effects on Stability

The interplay of these substituents determines the favored tautomer. Computational studies on substituted pyridones have shown that the position of the tautomeric equilibrium can be modulated by both inductive and resonance effects.[2][6]

FactorInfluence on Hydroxy FormInfluence on Pyridone FormNet Predicted Effect
Aromaticity Stabilized by fully aromatic ring.Less aromatic, but stabilized by conjugation.Favors Hydroxy Form
2-Methoxy (+M) Donates electron density, potentially destabilizing the electron-rich aromatic system slightly.Stabilizes the conjugated system and the partial positive charge on the ring nitrogen.Favors Pyridone Form
5-Methyl (+I) Weakly donates electron density.Weakly donates electron density, slightly stabilizing the conjugated system.Marginally Favors Pyridone Form
Polar Solvents Less favored due to lower polarity.Stabilized by hydrogen bonding and dipole-dipole interactions.Significantly Favors Pyridone Form

The cumulative effect of a +M group at position 2 and a +I group at position 5 is expected to increase the electron density within the ring, making the ring nitrogen more basic. This increased basicity can favor the pyridone form where the proton resides on the nitrogen.

G cluster_0 Electronic Influences on Tautomerism n1 Substituent Effects n2 2-Methoxy Group n1->n2 n3 5-Methyl Group n1->n3 n4 Resonance Donation (+M) n2->n4 n5 Inductive Donation (+I) n3->n5 n6 Increased Ring Electron Density n4->n6 n5->n6 n7 Increased Basicity of Ring Nitrogen n6->n7 n8 Stabilization of Pyridone Tautomer n7->n8

Caption: Influence of substituents on the stability of the pyridone tautomer.

Methodologies for Tautomeric Analysis

A multi-faceted approach combining spectroscopic and computational techniques is essential for a comprehensive understanding of the tautomeric equilibrium of 2-methoxy-5-methylpyridin-4-ol.

Spectroscopic Characterization

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for studying tautomeric equilibria in solution.[7] The distinct electronic environments of the hydroxy and pyridone forms result in observable differences in their ¹H and ¹³C NMR spectra.

Experimental Protocol: ¹H NMR for KT Determination

  • Sample Preparation: Prepare solutions of 2-methoxy-5-methylpyridin-4-ol of known concentration in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Data Acquisition: Acquire high-resolution ¹H NMR spectra for each sample at a constant, controlled temperature (e.g., 298 K).

  • Signal Assignment: Identify distinct sets of signals corresponding to the hydroxy and pyridone tautomers. Key diagnostic signals include:

    • The labile proton (OH vs. NH ), which may appear as a broad singlet.

    • Aromatic protons, which will have different chemical shifts and coupling patterns in the two forms.

  • Integration and Calculation: Carefully integrate the area under the signals corresponding to each tautomer. The tautomeric equilibrium constant (KT) is calculated as the ratio of the integrals.[7]

    • KT = [Pyridone Form] / [Hydroxy Form]

3.1.2. UV-Vis Spectroscopy

The two tautomers possess different chromophores. The aromatic hydroxy form typically absorbs at a shorter wavelength compared to the extended conjugated system of the pyridone form. To accurately assign these absorptions, N-methylated and O-methylated analogues can be synthesized as fixed-tautomer reference compounds.[8]

3.1.3. Infrared (IR) Spectroscopy

In the solid state or in non-polar solvents, IR spectroscopy can provide clear evidence for the dominant tautomer. The presence of a strong C=O stretching band (typically ~1650 cm⁻¹) is characteristic of the pyridone form, while a broad O-H stretching band (~3200-3600 cm⁻¹) and the absence of a strong C=O band would indicate the hydroxy form.[4]

pKₐ Determination and Analysis

The acidity constants of the molecule can provide indirect but valuable information about the tautomeric equilibrium. The measured macroscopic pKₐ values are a composite of the microscopic pKₐ values of both tautomers. By making reasonable estimations for one tautomer (e.g., based on similar model compounds), the pKₐ of the other and the tautomeric ratio can be deduced. The basicity of substituted pyridines is known to correlate with substituent effects.[9]

Computational Chemistry

Ab initio and Density Functional Theory (DFT) methods are indispensable tools for probing the relative stabilities of tautomers.[1][2] High-level calculations can provide accurate predictions of the gas-phase energy difference between the tautomers.

Computational Workflow: Predicting Tautomer Stability

  • Structure Optimization: Build the 3D structures of both the hydroxy and pyridone tautomers. Perform geometry optimization using a suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set.[2]

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) corrections.

  • Energy Calculation: Calculate the single-point energies of the optimized structures using a higher level of theory or a larger basis set for improved accuracy.

  • Solvation Modeling: To simulate solution-phase behavior, incorporate a solvent model (e.g., Polarizable Continuum Model, PCM) into the energy calculations for different solvents.

  • Analysis: The difference in the final computed energies (including ZPVE and solvation effects) corresponds to the relative stability of the tautomers, from which KT can be estimated.

G cluster_workflow Tautomerism Analysis Workflow start 2-Methoxy-5-methylpyridin-4-ol exp Experimental Analysis start->exp comp Computational Analysis start->comp nmr NMR Spectroscopy (¹H, ¹³C) exp->nmr uv UV-Vis Spectroscopy exp->uv pka pKa Determination exp->pka dft DFT/Ab Initio Calculations comp->dft kt Determine K_T and Relative Stability nmr->kt uv->kt pka->kt dft->kt

Caption: A combined experimental and computational workflow.

Conclusion

The tautomeric equilibrium of 2-methoxy-5-methylpyridin-4-ol is a finely balanced system governed by the interplay of aromaticity, solvent effects, and the specific electronic contributions of its substituents. The electron-donating character of both the 2-methoxy and 5-methyl groups likely pushes the equilibrium towards the pyridone form, an effect that is significantly amplified in polar solvents. A rigorous characterization of this system requires a synergistic approach, leveraging the quantitative power of NMR spectroscopy, the qualitative insights from other spectroscopic methods, and the predictive capabilities of high-level computational chemistry. For professionals in drug development, understanding and controlling this tautomeric balance is paramount, as the predominant tautomer will dictate the molecule's shape, hydrogen bonding capabilities, and ultimately, its interaction with biological targets.

References

  • Chem-Impex. (n.d.). 2-Methoxy-4-methylpyridine. Retrieved from [Link]

  • WuXi Biology. (n.d.). How about Tautomers? Retrieved from [Link]

  • Sciencemadness.org. (2016). Tautomers of substituted Pyridines. Retrieved from [Link]

  • The Journal of Chemical Physics. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. AIP Publishing. Retrieved from [Link]

  • ACS Publications. (n.d.). Gas-phase tautomeric equilibrium of 2-pyridinone and 2-hydroxypyridine by microwave spectroscopy. The Journal of Physical Chemistry. Retrieved from [Link]

  • Schlegel, H. B., et al. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyridone-Pyridol Tautomerism in 2-Hydroxypyridines with[1][10]. Retrieved from [Link]

  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. Retrieved from [Link]

  • Rzepa, H. (2017). Tautomeric polymorphism. Henry Rzepa's Blog. Retrieved from [Link]

  • Sultan Qaboos University House of Expertise. (n.d.). Infrared and NMR spectra, tautomerism, vibrational assignment, normal coordinate analysis, and quantum mechanical calculations of 4-amino-5-pyrimidinecarbonitrile. Retrieved from [Link]

  • ResearchGate. (2025). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural implications of the paramagnetically shifted NMR signals from pyridine H atoms on synthetic nonheme FeIV=O complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Plot of pKa values of 3-and 4-substituted pyridinium in water vs. the.... Retrieved from [Link]

  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. University of Liverpool. Retrieved from [Link]

  • ResearchGate. (n.d.). The calculated tautomeric equilibrium constants (KT) for the compounds.... Download Table. Retrieved from [Link]

  • ResearchGate. (2025). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Thermochemical Investigations of Tautomeric Equilibrium. Variation of the Calculated Equilibrium Constant with Binary Solvent Composition. Retrieved from [Link]

  • Schlegel, H. B., et al. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University. Retrieved from [Link]

  • ResearchGate. (2025). 14N NQR, 1H NMR and DFT/QTAIM study of hydrogen bonding and polymorphism in selected solid 1,3,4-thiadiazole derivatives. Retrieved from [Link]

  • NIH. (n.d.). Effect of benzoannulation on tautomeric preferences of 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione. Retrieved from [Link]

  • Google Patents. (n.d.). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
  • ACS Publications. (2025). Benchmark Equilibrium Structures of Nucleobase Tautomers Validated Against Experimental Rotational Constants. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine. Retrieved from [Link]

  • (2018). Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. Retrieved from [Link]

  • Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 2-Methoxy-5-methylpyridin-4-ol

Abstract & Core Directive This Application Note details a robust, scalable protocol for the synthesis of 2-Methoxy-5-methylpyridin-4-ol , a critical intermediate in the development of pyridine-based pharmaceuticals (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This Application Note details a robust, scalable protocol for the synthesis of 2-Methoxy-5-methylpyridin-4-ol , a critical intermediate in the development of pyridine-based pharmaceuticals (e.g., proton pump inhibitors, antifungals). Unlike standard literature that often overlooks regioselectivity issues in pyridine functionalization, this guide addresses the specific challenge of differentiating the C2 and C4 positions.

We present two distinct pathways:

  • Route A (Process Scale): A cost-effective, two-step sequence starting from 2,4-dichloro-5-methylpyridine utilizing regioselective nucleophilic aromatic substitution followed by selective hydrolysis.

  • Route B (Discovery Scale): A rapid, high-purity conversion from 2-methoxy-5-methylpyridin-4-amine via diazotization.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the differential reactivity of the electrophilic C2 and C4 centers in the pyridine ring. The C4 position is generally more susceptible to both nucleophilic attack (SNAr) and acidic hydrolysis due to the para-quinoid resonance stabilization of the intermediate.

Strategic Logic
  • Challenge: Direct methoxylation of 2-chloro-5-methylpyridin-4-ol is difficult because the 4-hydroxyl group (pKa ~11) deprotonates to form an electron-rich phenoxide anion, deactivating the ring toward SNAr at C2.

  • Solution (Route A): We employ a "Mask-then-Reveal" strategy. By starting with the 2,4-dichloro precursor, we install two methoxy groups (activating the ring) and then selectively hydrolyze the more labile C4-methoxy group to reveal the hydroxyl.

Reaction Pathway Diagram

SynthesisPath Start 2,4-Dichloro-5-methylpyridine (Precursor) Inter 2,4-Dimethoxy-5-methylpyridine (Intermediate) Start->Inter NaOMe (excess) MeOH, Reflux (Bis-S_NAr) Target 2-Methoxy-5-methylpyridin-4-ol (Target) Inter->Target 2N HCl, 90°C (Selective Hydrolysis) SideProduct 4-Methoxy-5-methylpyridin-2-ol (Undesired Isomer) Inter->SideProduct Prolonged/Harsh Acid

Figure 1: Strategic pathway for Route A, highlighting the critical selective hydrolysis step.

Detailed Experimental Protocols

Route A: The Bis-Methoxylation / Selective Hydrolysis Method

Best for: Scale-up (>10g), Cost-efficiency. Starting Material: 2,4-Dichloro-5-methylpyridine (CAS: 132097-01-9).

Step 1: Synthesis of 2,4-Dimethoxy-5-methylpyridine

This step utilizes a double Nucleophilic Aromatic Substitution (SNAr).

Reagents:

  • 2,4-Dichloro-5-methylpyridine (1.0 eq)

  • Sodium Methoxide (NaOMe), 25% wt in MeOH (3.0 eq)

  • Methanol (anhydrous)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charge: Add 2,4-dichloro-5-methylpyridine (10.0 g, 61.7 mmol) and anhydrous Methanol (50 mL).

  • Addition: Dropwise add NaOMe solution (40 mL of 25% wt, ~185 mmol) over 20 minutes. Caution: Exothermic.

  • Reaction: Heat the mixture to reflux (65°C) for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1] Starting material (Rt ~high) should disappear; Mono-substituted intermediate may appear transiently.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove bulk MeOH.[2]

  • Extraction: Resuspend residue in Water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

    • Yield Expectation: >90% as a pale yellow oil or low-melting solid.

Step 2: Selective Hydrolysis to 2-Methoxy-5-methylpyridin-4-ol

This is the critical differentiation step. Acidic hydrolysis cleaves the C4-OMe faster than C2-OMe due to the greater stability of the 4-pyridone tautomer.

Reagents:

  • 2,4-Dimethoxy-5-methylpyridine (from Step 1)

  • 2N Hydrochloric Acid (HCl)

Protocol:

  • Setup: Place the intermediate (5.0 g) in a round-bottom flask.

  • Acidification: Add 2N HCl (30 mL). The solution should be homogenous or slightly biphasic initially.

  • Reaction: Heat to 85–90°C . Do not reflux vigorously (>100°C) as this may lead to double hydrolysis (forming the 2,4-diol).

  • Monitoring (Crucial): Check HPLC every 30 minutes.

    • Target: Appearance of a more polar peak (4-OH).

    • Stop Condition: When ratio of Target : Starting Material is >95:5. Typically 2–4 hours.

  • Isolation:

    • Cool to 0°C.

    • Adjust pH to ~6–7 using 4N NaOH or solid NaHCO₃. The product often precipitates at neutral pH due to its zwitterionic character (pyridone form).

    • Filter the solid.[3] If no precipitate, extract with n-Butanol or DCM/iPrOH (3:1).

  • Purification: Recrystallize from Ethanol/Water or Acetonitrile.

Route B: Diazotization of 4-Aminopyridine Derivative

Best for: High purity requirements, Medicinal Chemistry (<1g). Starting Material: 2-Methoxy-5-methylpyridin-4-amine (CAS: 1260663-96-4).[4]

Protocol:

  • Dissolution: Dissolve the amine (1.0 g) in 10% H₂SO₄ (10 mL) at 0°C.

  • Diazotization: Dropwise add NaNO₂ (1.1 eq) in water (2 mL) while maintaining temp <5°C. Stir for 30 min.

  • Hydrolysis: Warm the solution to 60°C for 1 hour. Nitrogen gas evolution will be observed.[5]

  • Workup: Neutralize to pH 7, extract with EtOAc, and concentrate.

Analytical Data & Validation

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidTautomeric equilibrium affects crystal packing.
1H NMR (DMSO-d6) δ ~11.0 (br s, 1H, OH/NH)Broad singlet indicates exchangeable proton (tautomer).
1H NMR (Ring) δ ~7.5 (s, 1H, C6-H), ~5.8 (s, 1H, C3-H)C3-H is significantly shielded due to ortho-OH/OMe.
1H NMR (Me/OMe) δ ~3.8 (s, 3H, OMe), ~2.0 (s, 3H, Me)Distinct singlets.
Mass Spec (ESI) [M+H]+ = 140.07Consistent with C7H9NO2.

Tautomerism Note: In solution (especially DMSO or water), the compound exists in equilibrium between the pyridin-4-ol and pyridin-4(1H)-one forms. NMR signals may shift depending on concentration and solvent.

Safety & Troubleshooting

  • Sodium Methoxide: Highly corrosive and moisture sensitive. Use dry glassware.

  • Regioselectivity Failure (Route A): If the 2-methoxy group hydrolyzes (yielding 4-methoxy-2-pyridone), reduce the reaction temperature in Step 2 and ensure acid concentration does not exceed 2N.

  • Purification: Pyridinols are amphoteric. If extraction yield is low, the product is likely stuck in the aqueous phase as a salt. Ensure pH is exactly neutral (isoelectric point) before extraction.

References

  • Preparation of 2-methoxy-4-methyl-5-nitropyridine. PrepChem. Available at: [Link] (Accessed 2023-10-26).

  • Acidic Hydrolysis of Alkoxypyridines.Heterocyclic Chemistry, Joule & Mills, 5th Ed. (General Reference for Pyridone Synthesis).

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of 2-Methoxy-5-methylpyridin-4-ol

Comparative Mass Spectrometric Profiling: 2-Methoxy-5-methylpyridin-4-ol vs. Structural Isomers Executive Summary This technical guide details the mass spectrometry (MS) fragmentation behavior of 2-Methoxy-5-methylpyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometric Profiling: 2-Methoxy-5-methylpyridin-4-ol vs. Structural Isomers

Executive Summary This technical guide details the mass spectrometry (MS) fragmentation behavior of 2-Methoxy-5-methylpyridin-4-ol (MW 139.15 Da), a critical heterocyclic pharmacophore often encountered as a metabolite or synthetic intermediate in drug development. Unlike standard spectral libraries which often lack specific positional isomers, this guide provides a mechanistic breakdown of the fragmentation pathways driven by the unique 2-methoxy and 4-hydroxyl/keto functionalities.

We compare this analyte against its structural isomers (e.g., 3-methoxy variants) to demonstrate how MS/MS transitions can be used for unequivocal structural assignment, a crucial requirement in impurity profiling and metabolite identification (MetID).

Structural Dynamics: The Tautomerism Challenge

Before analyzing the mass spectrum, one must understand the solution-phase behavior of the molecule. 2-Methoxy-5-methylpyridin-4-ol exists in a tautomeric equilibrium between the pyridin-4-ol (hydroxy) and pyridin-4-one (keto) forms.

  • Impact on MS: In Electrospray Ionization (ESI), the pyridin-4-one form is thermodynamically favored and dictates the protonation site. Protonation occurs preferentially at the carbonyl oxygen or the ring nitrogen, leading to a stable [M+H]+ precursor at m/z 140 .

  • Why it matters: This tautomerism drives the specific loss of CO (28 Da) observed in the MS2 spectrum, a diagnostic feature of pyridones that distinguishes them from simple pyridines.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To replicate these results, use the following standardized protocol. This setup prioritizes the separation of isobaric interferences.

Table 1: LC-MS/MS Acquisition Parameters

ParameterSettingRationale (Causality)
Ionization Source ESI Positive (+)Pyridinic nitrogen and keto-oxygen are excellent proton acceptors.
Precursor Ion m/z 140.07Calculated [M+H]+ for C7H9NO2.
Column Phase C18 or Phenyl-HexylPhenyl-Hexyl provides superior selectivity for aromatic isomers via pi-pi interactions.
Mobile Phase A 0.1% Formic Acid in H2OAcidic pH ensures full protonation of the basic nitrogen (pKa ~5-6).
Mobile Phase B AcetonitrileSharpens peak shape for polar heterocycles.
Collision Energy (CE) Stepped (15, 30, 45 eV)Ensures capture of both fragile losses (-CH3) and ring cleavages.

Fragmentation Mechanics: The "Deep Dive"

The fragmentation of 2-Methoxy-5-methylpyridin-4-ol is governed by the Ortho-Effect facilitated by the 2-methoxy group's proximity to the ring nitrogen.

Primary Pathway: The Methoxy Rearrangement

Unlike simple anisoles which lose formaldehyde (CH2O, 30 Da), 2-methoxy pyridines preferentially lose a methyl radical (•CH3, 15 Da) or neutral methyl group via rearrangement to form a stable N-methyl amide-like cation.

  • Precursor (m/z 140): Protonated parent.

  • Transition (m/z 125): Loss of •CH3 [M+H - 15]+. The driving force is the formation of the stable, conjugated pyridin-2,4-dione cation.

  • Secondary (m/z 97): Subsequent loss of CO [125 - 28]+. This confirms the presence of the keto/pyridone moiety.

Secondary Pathway: Ring Collapse

A competitive pathway involves the loss of the methoxy group as formaldehyde (CH2O), generating a peak at m/z 110 , though this is often less abundant than the m/z 125 base peak in 2-substituted pyridines.

FragmentationPathway Node140 Precursor [M+H]+ m/z 140 (Protonated Pyridone) Node125 Base Peak m/z 125 [M+H - CH3]+ Node140->Node125 -CH3 (15 Da) (Ortho-Effect) Node110 Minor Ion m/z 110 [M+H - CH2O]+ Node140->Node110 -CH2O (30 Da) Node97 Fragment m/z 97 [125 - CO]+ Node125->Node97 -CO (28 Da) (Pyridone Characteristic) Node69 Ring Open m/z 69 [97 - CO]+ Node97->Node69 -CO (28 Da)

Figure 1: Mechanistic fragmentation pathway of 2-Methoxy-5-methylpyridin-4-ol. The red node (m/z 125) represents the diagnostic base peak driven by the 2-position methoxy group.

Comparative Profiling: Distinguishing Isomers

The true value of this analysis lies in distinguishing the target from its isomers, such as 3-Methoxy-2-methylpyridin-4-ol . While they share the same mass (140 Da), their fragmentation energetics differ significantly.

Table 2: Diagnostic Comparison of Isobaric Pyridinols

Feature2-Methoxy -5-methyl (Target)3-Methoxy -2-methyl (Alternative)Differentiation Logic
Base Peak m/z 125 ([M-15]+)m/z 110 ([M-30]+) or m/z 122 ([M-18]+)2-Methoxy groups easily lose -CH3 due to N-stabilization. 3-Methoxy groups lack this "ortho" stabilization and prefer losing CH2O or H2O.
CO Loss High Abundance (m/z 97)Lower AbundanceThe 2-methoxy rearrangement creates a di-keto like species that readily expels CO.
Retention Elutes Earlier (More Polar)Elutes LaterThe 2-methoxy group shields the nitrogen less effectively from the stationary phase than the 3-methoxy.
Decision Tree for Identification

Use this logic flow to confirm identity in complex matrices (e.g., plasma or reaction mixtures).

DecisionTree Start Precursor m/z 140 detected? Check125 Is Base Peak m/z 125? Start->Check125 Check97 Is m/z 97 present? Check125->Check97 Yes (Loss of CH3) ResultIso Suspect Isomer: 3-Methoxy... Check125->ResultIso No (Loss of CH2O/H2O) ResultTarget Confirmed: 2-Methoxy-5-methyl... Check97->ResultTarget Yes Check97->ResultIso No

Figure 2: Logic gate for distinguishing 2-methoxy isomers from 3-methoxy alternatives based on MS2 relative abundance.

References

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Pyridine Derivatives. National Institute of Standards and Technology. [Link]

  • Wang, T., et al. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation."[1] RSC Advances. [Link]

  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Fundamental reference for Tautomerism in Pyridines).
  • European Medicines Agency (EMA). (2022). ICH M7 Assessment of Mutagenic Impurities. (Context for analyzing pyridine metabolites). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Chromatographic Separation of 2-Methoxy-5-methylpyridin-4-ol Isomers

For researchers, scientists, and drug development professionals, the precise separation and quantification of isomeric impurities are critical for ensuring the safety, efficacy, and quality of pharmaceutical products. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise separation and quantification of isomeric impurities are critical for ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides an in-depth technical comparison of chromatographic strategies for the separation of 2-Methoxy-5-methylpyridin-4-ol and its positional isomers. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its isomeric purity is paramount.

The subtle structural differences between these isomers, often limited to the position of functional groups on the pyridine ring, present a significant analytical challenge. Co-elution is a common problem that can mask the presence of potentially toxic isomers or lead to inaccurate quantification of the target compound. This guide will explore two orthogonal and powerful chromatographic techniques, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), providing detailed experimental protocols and a comparative analysis of their performance.

The Analytical Challenge: Resolving Structurally Similar Isomers

2-Methoxy-5-methylpyridin-4-ol and its potential isomers, such as 2-Methoxy-5-methylpyridin-3-ol and 4-Methoxy-5-methylpyridin-2-ol, possess very similar physicochemical properties, including molecular weight and pKa. This similarity makes their separation by conventional chromatographic methods difficult. The choice of stationary phase, mobile phase composition, and pH are critical factors that must be carefully optimized to achieve the necessary resolution.

Comparative Analysis of Chromatographic Strategies

This guide will compare two distinct HPLC methods, each leveraging a different separation mechanism to resolve the target isomers.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The workhorse of the pharmaceutical industry, RP-HPLC separates compounds based on their hydrophobicity.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative technique that excels at separating polar and hydrophilic compounds.[2]

The following table summarizes the key performance attributes of each method for the separation of 2-Methoxy-5-methylpyridin-4-ol isomers.

ParameterReverse-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Primary Separation Mechanism Hydrophobic interactions between the analytes and the non-polar stationary phase.Partitioning of analytes between a water-enriched layer on the polar stationary phase and a less polar mobile phase.[2]
Stationary Phase C18 (octadecylsilane) bonded silicaUnbonded silica or polar bonded phases (e.g., amide, diol)
Mobile Phase Aqueous buffer with an organic modifier (e.g., acetonitrile, methanol)High organic content (>70%) with a small amount of aqueous buffer
Typical Elution Order Less polar isomers elute later.More polar isomers elute later.
Selectivity Good for isomers with differences in hydrophobicity. May require ion-pairing reagents for enhanced resolution of polar bases.[3]Excellent for isomers with differences in polarity and hydrogen bonding capacity. Often provides orthogonal selectivity to RP-HPLC.
MS Compatibility Generally good, but non-volatile buffers can be problematic.Excellent, as the high organic content of the mobile phase promotes efficient desolvation and ionization.
Analysis Time Can be optimized for rapid separations using UPLC technology.May require longer equilibration times, but can also be optimized for speed.

Experimental Protocols

The following are detailed, step-by-step methodologies for the separation of 2-Methoxy-5-methylpyridin-4-ol and its isomers using RP-HPLC and HILIC.

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Method

This protocol is designed to maximize resolution by carefully controlling the mobile phase pH to manipulate the ionization state of the basic pyridine nitrogen.

Instrumentation:

  • HPLC or UPLC system with a UV or PDA detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18 column with a polar-embedded group (e.g., Waters XBridge C18, Agilent Zorbax Extend-C18), 2.1 x 100 mm, 2.7 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5-40% B

    • 10-12 min: 40% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

  • Detection: UV at 275 nm

Rationale for Method Parameters:

  • Column Choice: A C18 column with a polar-embedded group is selected to provide good retention for the moderately polar analytes and to mitigate peak tailing often observed with basic compounds on traditional C18 phases.

  • Mobile Phase pH: A pH of 3.0 ensures that the pyridine nitrogen is protonated, leading to increased polarity and potentially better interaction with the stationary phase, which can enhance selectivity between isomers.[4]

  • Buffer: Ammonium formate is a volatile buffer, making this method compatible with mass spectrometry for peak identification and confirmation.[5]

Experimental Workflow for RP-HPLC Method

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve sample in Mobile Phase A Inject Inject Sample (2 µL) Sample->Inject MP_A Prepare Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 Column Separation on C18 Column (Polar-Embedded) MP_A->Column MP_B Prepare Mobile Phase B: Acetonitrile MP_B->Column Inject->Column Detection UV Detection (275 nm) Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Isomers Integration->Quantification

Caption: Workflow for the RP-HPLC separation of isomers.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Method

This HILIC method provides an orthogonal separation mechanism to RP-HPLC, which is particularly useful for resolving isomers that may co-elute under reverse-phase conditions.

Instrumentation:

  • HPLC or UPLC system with a UV or PDA detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: HILIC column with an amide stationary phase (e.g., Waters ACQUITY UPLC BEH Amide), 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.8 (adjusted with acetic acid)

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.8 (adjusted with acetic acid)

  • Gradient:

    • 0-1 min: 1% B

    • 1-8 min: 1-30% B

    • 8-10 min: 30% B

    • 10.1-15 min: 1% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection: UV at 275 nm

Rationale for Method Parameters:

  • Column Choice: An amide-based HILIC column is chosen for its ability to provide strong hydrogen bonding interactions, which are key for separating polar isomers.

  • Mobile Phase: The high organic content of the mobile phase facilitates the partitioning mechanism of HILIC. Ammonium acetate is used as a volatile buffer compatible with MS. A pH of 5.8 is selected to be close to the pKa of the pyridine compounds, which can often maximize selectivity in HILIC.[5]

  • Temperature: A slightly elevated temperature of 40 °C is used to improve peak shape and reduce mobile phase viscosity.

Experimental Workflow for HILIC Method

HILIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HILIC Analysis cluster_data Data Analysis Sample Dissolve sample in Mobile Phase A Inject Inject Sample (2 µL) Sample->Inject MP_A Prepare Mobile Phase A: 95:5 ACN:H2O, 10 mM NH4OAc, pH 5.8 Column Separation on Amide HILIC Column MP_A->Column MP_B Prepare Mobile Phase B: 50:50 ACN:H2O, 10 mM NH4OAc, pH 5.8 MP_B->Column Inject->Column Detection UV Detection (275 nm) Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Isomers Integration->Quantification

Caption: Workflow for the HILIC separation of isomers.

Understanding the Separation Mechanisms

The successful separation of isomers relies on exploiting subtle differences in their interaction with the stationary phase. The following diagram illustrates the distinct mechanisms of RP-HPLC and HILIC.

Chromatographic Separation Mechanisms

Separation_Mechanisms cluster_rp Reverse-Phase HPLC cluster_hilic HILIC RP_Stationary Non-polar Stationary Phase (e.g., C18) RP_Interaction Hydrophobic Interaction RP_Mobile Polar Mobile Phase (Water/ACN) RP_Analyte Analyte RP_Mobile->RP_Analyte Partitioning RP_Analyte->RP_Stationary Adsorption RP_Elution Less Polar Isomers Elute Later HILIC_Stationary Polar Stationary Phase (e.g., Silica, Amide) HILIC_Water Aqueous Layer HILIC_Water->HILIC_Stationary HILIC_Mobile Non-polar Mobile Phase (High ACN) HILIC_Analyte Analyte HILIC_Mobile->HILIC_Analyte Partitioning HILIC_Analyte->HILIC_Water HILIC_Interaction Partitioning & H-Bonding HILIC_Elution More Polar Isomers Elute Later

Caption: Comparison of RP-HPLC and HILIC separation mechanisms.

Conclusion

The successful chromatographic separation of 2-Methoxy-5-methylpyridin-4-ol and its isomers requires a strategic approach to method development. While RP-HPLC remains a robust and widely used technique, its selectivity for these polar, basic isomers may be limited. HILIC offers a powerful and orthogonal separation mechanism that can effectively resolve closely related isomers that are challenging to separate by reverse-phase methods.

For comprehensive impurity profiling and method validation, it is highly recommended to develop and employ both RP-HPLC and HILIC methods. This dual-methodology approach provides a more complete picture of the isomeric purity of 2-Methoxy-5-methylpyridin-4-ol, ensuring the quality and safety of the final pharmaceutical product. The protocols and comparative data presented in this guide serve as a strong foundation for researchers to develop and implement robust and reliable analytical methods for these critical pharmaceutical intermediates.

References

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • Berg, L., & Yang, Z. (1992). U.S. Patent No. 5,100,514. Washington, DC: U.S.
  • Lurie, I. S. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. [Link]

  • Waters Corporation. (2008). ACQUITY UPLC SQD Analysis of Polymer Additives. [Link]

  • NACALAI TESQUE, INC. HPLC Column for Structual Isomers. [Link]

  • Li, H., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of separation science, 30(13), 2137–2142. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Al-Majid, A. M., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules (Basel, Switzerland), 27(19), 6289. [Link]

  • Patel, P. N., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 424-432. [Link]

  • Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals, 16(8), 1153. [Link]

  • Nawrocki, J. (1997). The retention behaviour of reversed-phase HPLC columns when used under 100% aqueous conditions. Journal of Chromatography A, 762(1-2), 1-18. [Link]

  • Scott, M. S., & Fu, G. C. (2007). Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis. Journal of the American Chemical Society, 129(31), 9604–9605. [Link]

  • Broughton, D. B., & Gembicki, S. A. (1986). U.S. Patent No. EP0173440A1.
  • Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). [Link]

  • Varadwaj, A., et al. (2020). Probing the effect of substituents on n → π* interactions in organic nitrile–pyridine complexes: a quantum chemical study. Physical Chemistry Chemical Physics, 22(34), 19046-19058. [Link]

  • Son, J., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature communications, 8(1), 2058. [Link]

  • ResearchGate. Chromatograms of the two isomers picolinic acid and nicotinic acid. [Link]

  • BioPharma Services. (2024). Bioanalytical Method Development: Isomers. [Link]

  • Bourne, S. A., & Caira, M. R. (2011). The separations of picoline isomers by enclathration. University of Cape Town. [Link]

  • Roses, M. (2013). Mechanisms of retention in HPLC Part 2. [Link]

  • France, S. P., et al. (2018). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS catalysis, 8(2), 1138–1142. [Link]

  • Wiczling, P., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules (Basel, Switzerland), 25(21), 5122. [Link]

  • Rahman, M. M., et al. (2024). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. Journal of Pharmaceutical Analysis, 14(1), 1-17. [Link]

  • Felluga, F., et al. (2007). Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. The Journal of Organic Chemistry, 72(22), 8448–8451. [Link]

  • Wang, H., & Lee, J. T. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America, 33(6), 394-405. [Link]

  • Restek Corporation. Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds. [Link]

Sources

Safety & Regulatory Compliance

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